Cyanopindolol hemifumarate Cyanopindolol hemifumarate 5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist.
Brand Name: Vulcanchem
CAS No.: 69906-86-1
VCID: VC0004297
InChI: InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES: CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C36H46N6O8
Molecular Weight: 690.798

Cyanopindolol hemifumarate

CAS No.: 69906-86-1

Inhibitors

VCID: VC0004297

Molecular Formula: C36H46N6O8

Molecular Weight: 690.798

Cyanopindolol hemifumarate - 69906-86-1

CAS No. 69906-86-1
Product Name Cyanopindolol hemifumarate
Molecular Formula C36H46N6O8
Molecular Weight 690.798
IUPAC Name (E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
Standard InChI InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Standard InChIKey ZSBITJKBOWVCCI-WXXKFALUSA-N
SMILES CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O
Description 5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist.
Synonyms 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate
PubChem Compound 45073413
Last Modified Nov 11 2021
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